molecular formula C22H14BrN3O B420631 3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine CAS No. 313956-50-2

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine

Cat. No.: B420631
CAS No.: 313956-50-2
M. Wt: 416.3g/mol
InChI Key: XWIBFFHPMNKCQT-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine typically involves the condensation of 1,2-benzenediamine with aldehydes under specific reaction conditions . The process can be summarized in the following steps:

    Condensation Reaction: 1,2-benzenediamine reacts with an aldehyde to form the benzimidazole core.

    Bromination: The benzimidazole derivative is then brominated to introduce the bromine atom at the 6th position.

    Formation of Chromen-2-imine: The final step involves the formation of the chromen-2-imine structure through a series of reactions involving phenyl groups and other reagents.

Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of Ni/TCH@SBA-15 as a catalyst has been reported to activate the aldehyde and intermediate, resulting in high yields .

Chemical Reactions Analysis

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine can be compared with other benzimidazole derivatives, such as:

    Albendazole: An anthelmintic drug used to treat parasitic worm infections.

    Thiabendazole: Another anthelmintic with antifungal properties.

    Carbendazim: A fungicide used in agriculture.

The uniqueness of this compound lies in its combined chromen-2-imine structure and bromine substitution, which confer specific biological activities and chemical reactivity .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-bromo-N-phenylchromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O/c23-15-10-11-20-14(12-15)13-17(21-25-18-8-4-5-9-19(18)26-21)22(27-20)24-16-6-2-1-3-7-16/h1-13H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIBFFHPMNKCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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